molecular formula C9H16Cl2N2O B1471205 [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride CAS No. 1803588-13-7

[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride

Cat. No. B1471205
M. Wt: 239.14 g/mol
InChI Key: YIYUDDHZEOWQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride, also known as AEPH, is an organic compound with a wide range of applications in scientific research. It is an aminophenol derivative, and has been studied for its potential as a drug candidate and for its biochemical and physiological effects.

Scientific Research Applications

[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research. It has been studied for its potential as a drug candidate, and has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been used in studies of enzyme inhibition, as well as studies of the role of free radicals in disease.

Mechanism Of Action

[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide. Additionally, [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has been shown to inhibit the activity of several other enzymes, such as tyrosinase and xanthine oxidase.

Biochemical And Physiological Effects

[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce the production of free radicals, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the production of nitric oxide.

Advantages And Limitations For Lab Experiments

[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride has several advantages for use in lab experiments. It is relatively stable and is not toxic at low concentrations. Additionally, it is soluble in aqueous solutions, making it easy to use in experiments. However, [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride is not soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research involving [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride. These include further studies of its potential as a drug candidate, its mechanisms of action, and its biochemical and physiological effects. Additionally, further studies could be conducted to explore its potential use in other areas, such as cancer therapy and neuroprotection. Additionally, further studies could be conducted to explore its potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, further studies could be conducted to explore its potential use in the treatment of other conditions, such as obesity, diabetes, and hypertension.

properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-5-6-12-9-4-2-1-3-8(9)7-11;;/h1-4H,5-7,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYUDDHZEOWQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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